molecular formula C28H21N3O3S2 B392698 N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B392698
M. Wt: 511.6g/mol
InChI Key: VTQCZSUMNFNYQE-UHFFFAOYSA-N
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Description

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a naphthamide group, and an acetylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Acetylanilino Group: This step involves the acylation of aniline with acetic anhydride to form 4-acetylaniline.

    Coupling Reactions: The benzothiazole derivative is then coupled with the acetylanilino group through a sulfanyl linkage.

    Formation of the Naphthamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. This can lead to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1-naphthamide
  • N-(2-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1-naphthamide

Uniqueness

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the acetylanilino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H21N3O3S2

Molecular Weight

511.6g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H21N3O3S2/c1-17(32)18-9-11-20(12-10-18)29-26(33)16-35-28-31-24-14-13-21(15-25(24)36-28)30-27(34)23-8-4-6-19-5-2-3-7-22(19)23/h2-15H,16H2,1H3,(H,29,33)(H,30,34)

InChI Key

VTQCZSUMNFNYQE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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